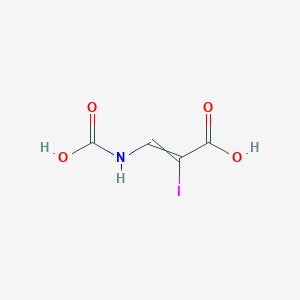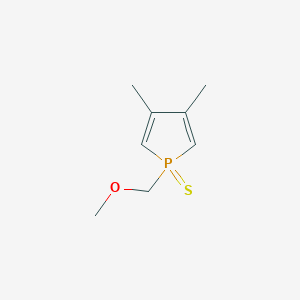![molecular formula C7H6ClF2Si B14586820 Chloro(fluoro)[(3-fluorophenyl)methyl]silyl CAS No. 61502-50-9](/img/structure/B14586820.png)
Chloro(fluoro)[(3-fluorophenyl)methyl]silyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(fluoro)[(3-fluorophenyl)methyl]silyl is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of this compound, which includes both chloro and fluoro substituents, makes it an interesting subject for research in various fields of chemistry and material science.
Preparation Methods
The synthesis of Chloro(fluoro)[(3-fluorophenyl)methyl]silyl typically involves the reaction of a silicon-containing precursor with appropriate chloro and fluoro reagents. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with an alkene or alkyne in the presence of a catalyst. The reaction conditions often require the use of a platinum or rhodium catalyst and can be carried out under mild temperatures and pressures. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Chloro(fluoro)[(3-fluorophenyl)methyl]silyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium alkoxides or amines.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Scientific Research Applications
Chloro(fluoro)[(3-fluorophenyl)methyl]silyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Medicine: Research into the medicinal properties of organosilicon compounds has shown potential for the development of new therapeutic agents. This compound may serve as a precursor for such agents.
Industry: In the materials science industry, the compound is used in the production of specialty polymers and coatings. Its unique properties can enhance the performance of these materials.
Mechanism of Action
The mechanism of action of Chloro(fluoro)[(3-fluorophenyl)methyl]silyl depends on the specific application and the target molecule it interacts with. In general, the compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The presence of chloro and fluoro groups can influence the reactivity and selectivity of the compound, making it a valuable tool in synthetic chemistry. The molecular targets and pathways involved in its action are typically determined by the specific functional groups present in the compound and the nature of the reaction it undergoes.
Comparison with Similar Compounds
Chloro(fluoro)[(3-fluorophenyl)methyl]silyl can be compared with other organosilicon compounds such as:
Trimethylsilyl chloride: A commonly used silylating agent in organic synthesis.
Triethoxysilane: Used in the production of silane coupling agents and adhesives.
Phenyltrimethoxysilane: Employed in the synthesis of silicone resins and coatings.
The uniqueness of this compound lies in its dual chloro and fluoro functionalities, which provide distinct reactivity patterns and make it a versatile intermediate in various chemical transformations.
Properties
CAS No. |
61502-50-9 |
|---|---|
Molecular Formula |
C7H6ClF2Si |
Molecular Weight |
191.66 g/mol |
InChI |
InChI=1S/C7H6ClF2Si/c8-11(10)5-6-2-1-3-7(9)4-6/h1-4H,5H2 |
InChI Key |
VJODYHQOTOKSIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C[Si](F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


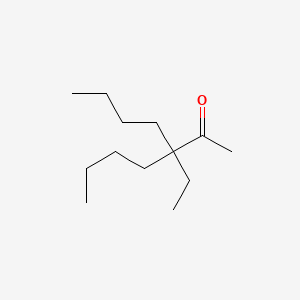
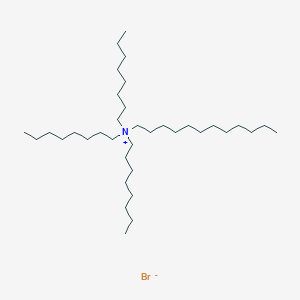
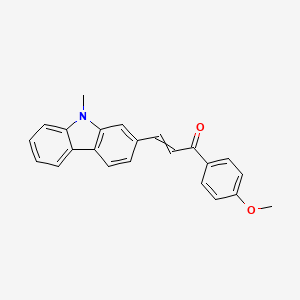
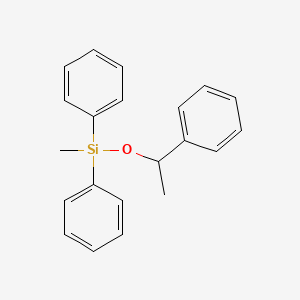
![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)

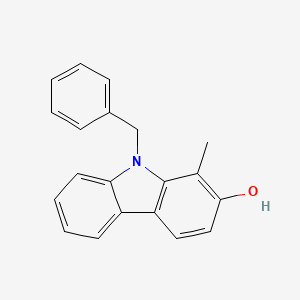
![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)
![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)
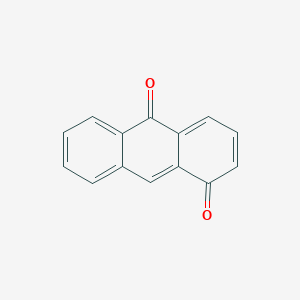
![6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14586791.png)

